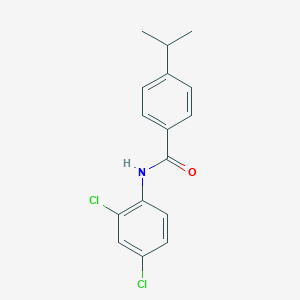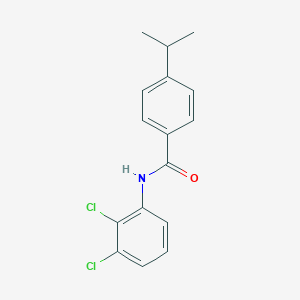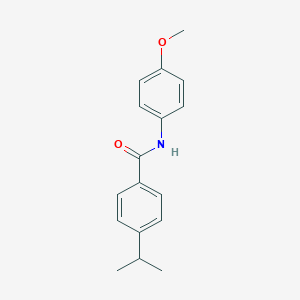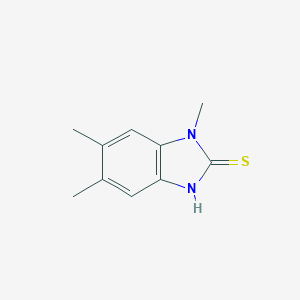
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide (TBH) is a sulfur-containing compound that has been found to have various physiological and biochemical effects. TBH has been the subject of several scientific studies due to its potential applications in different fields, including medicine, agriculture, and industry. In
Aplicaciones Científicas De Investigación
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has been found to have several scientific research applications. It has been used as a sulfur donor in the synthesis of thiazoles and benzothiazoles, which have potential applications as antimicrobial agents. 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. In addition, 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has been used as a biological probe to study the role of sulfur-containing compounds in biological systems.
Mecanismo De Acción
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide acts as a sulfur donor in biological systems, which can lead to the formation of disulfide bonds and other sulfur-containing compounds. This can have various effects on biological processes, including protein folding, enzyme activity, and gene expression. 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has also been found to have antioxidant properties, which can protect cells from oxidative stress.
Biochemical and Physiological Effects
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide can inhibit the growth of cancer cells and bacteria, and can protect cells from oxidative stress. In vivo studies have shown that 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide can improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has several advantages for lab experiments, including its high purity and stability. However, 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide can be difficult to handle due to its strong odor and toxicity. It is important to use proper safety precautions when working with 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide, including wearing gloves and a respirator.
Direcciones Futuras
There are several future directions for research on 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide. One area of interest is the development of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide-based materials for catalysis and energy storage. Another area of interest is the study of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide's potential applications in medicine, including its use as an anticancer agent and its effects on glucose metabolism. Further research is needed to fully understand the mechanisms of action and potential applications of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide.
Conclusion
In conclusion, 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide is a sulfur-containing compound that has several scientific research applications. Its synthesis method has been optimized to produce high yields of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide with minimal impurities. 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide acts as a sulfur donor in biological systems, which can have various effects on biological processes. It has been found to have several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and bacteria, and protect cells from oxidative stress. 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide has several advantages for lab experiments, including its high purity and stability, but it can be difficult to handle due to its strong odor and toxicity. Further research is needed to fully understand the mechanisms of action and potential applications of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide.
Métodos De Síntesis
1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide can be synthesized using various methods, including the reaction of 2-mercaptobenzimidazole with trimethyl orthoformate and a Lewis acid catalyst. Other methods include the reaction of 2-aminobenzimidazole with dimethyl sulfate and sodium sulfide, and the reaction of 2-mercaptobenzimidazole with methyl iodide and sodium sulfide. These methods have been optimized to produce high yields of 1,5,6-trimethyl-1H-benzimidazol-2-yl hydrosulfide with minimal impurities.
Propiedades
Fórmula molecular |
C10H12N2S |
|---|---|
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
3,5,6-trimethyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)12(3)10(13)11-8/h4-5H,1-3H3,(H,11,13) |
Clave InChI |
DNULZXZYKXNBKC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(=S)N2)C |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C(=S)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



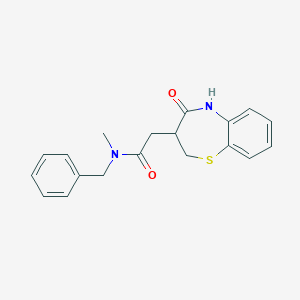
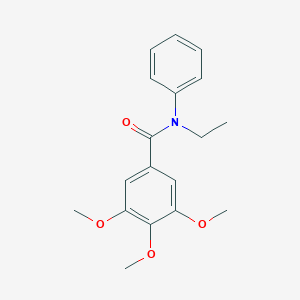
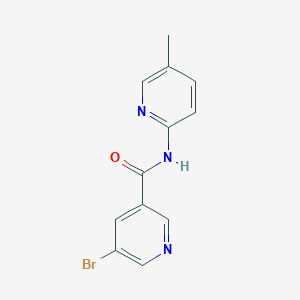
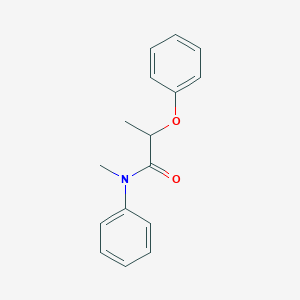
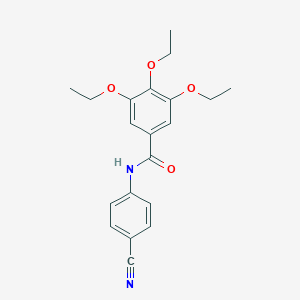
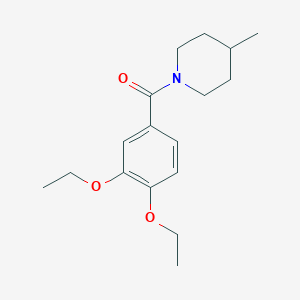
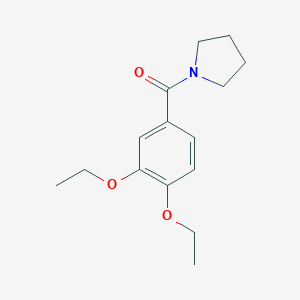
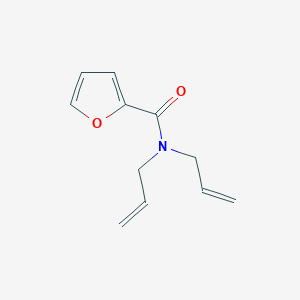
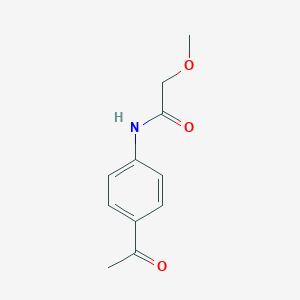
![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
